Technical Guide: Physical Properties of Methyl 3-aminopyridine-4-carboxylate
Technical Guide: Physical Properties of Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopyridine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its pyridine (B92270) core, substituted with both an amino group and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physical properties of this compound is crucial for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of methyl 3-aminopyridine-4-carboxylate, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of methyl 3-aminopyridine-4-carboxylate are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Pale yellow to yellow or beige solid/powder |
| Melting Point | 79-88 °C |
| Boiling Point | 292.5 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol |
| pKa | Not experimentally determined (Predicted) |
| CAS Number | 55279-30-6 |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of methyl 3-aminopyridine-4-carboxylate.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For methyl 3-aminopyridine-4-carboxylate, a sharp melting range is indicative of high purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is typically observed as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Apparatus and Reagents:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Methyl 3-aminopyridine-4-carboxylate sample
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Spatula
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Mortar and pestle (optional, for pulverizing crystals)
Procedure:
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Ensure the methyl 3-aminopyridine-4-carboxylate sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
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Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
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Place the packed capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rapid rate initially to determine an approximate melting point.
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Observe the sample through the magnifying lens. Note the temperature at which the substance begins to melt.
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Allow the apparatus to cool.
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Prepare a new sample in a fresh capillary tube.
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Set the apparatus to heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
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Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
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Record the temperature at which the last solid crystal melts (the end of the melting range).
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The recorded range is the melting point of the sample.
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of the solubility of methyl 3-aminopyridine-4-carboxylate in a given solvent.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus and Reagents:
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Test tubes
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Vortex mixer
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Spatula
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Methyl 3-aminopyridine-4-carboxylate sample
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Solvent of interest (e.g., methanol, water, DMSO)
Procedure:
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Add approximately 10-20 mg of methyl 3-aminopyridine-4-carboxylate to a clean, dry test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
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Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent under these conditions.
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If the solid has not completely dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.
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Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.
Synthesis Workflow
Methyl 3-aminopyridine-4-carboxylate is commonly synthesized via the esterification of its corresponding carboxylic acid, 3-aminopyridine-4-carboxylic acid. This process is a fundamental reaction in organic chemistry and is crucial for the production of this valuable intermediate.
Caption: Synthesis workflow for methyl 3-aminopyridine-4-carboxylate.
Applications in Drug Development
Methyl 3-aminopyridine-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs are found in molecules investigated for a range of therapeutic activities.
Caption: Role in the synthesis of bioactive molecules.
This technical guide provides a foundational understanding of the physical properties of methyl 3-aminopyridine-4-carboxylate, essential for its application in research and development. The provided protocols and workflows offer practical guidance for laboratory professionals.
